molecular formula C28H26F5NO5 B11690857 Methyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11690857
M. Wt: 551.5 g/mol
InChI Key: ZUKDFYCQTQAUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a methoxy group, and a pentafluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 1,3-cyclohexanedione with 3-methoxybenzaldehyde and 3-amino-2-butenoic acid methyl ester in ethanol under reflux conditions . The reaction mixture is then cooled, and the precipitate is filtered and purified.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield alcohol or amine derivatives.

Scientific Research Applications

Methyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the pentafluorophenoxy moiety, which imparts distinct electronic and steric properties

Biological Activity

Methyl 4-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 444932-74-5) is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities that warrant thorough investigation.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC36H28F5N3O4
Molecular Weight661.617 g/mol
CAS Number444932-74-5

The presence of a pentafluorophenoxy moiety enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including A549 lung cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, as evidenced by MTT assays and flow cytometry analysis .

Case Study:
A study published in 2019 screened a library of compounds for their efficacy against multicellular spheroids of cancer cells. The results indicated that this compound exhibited potent activity, with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Antibacterial Activity

The compound also shows promising antibacterial activity. In vitro testing against Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent. The structural features contribute to its ability to penetrate bacterial membranes effectively .

The biological activity of this compound is believed to involve multiple pathways:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at the G2/M phase.
  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and function.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. The results indicate strong binding affinities with proteins involved in cancer progression and bacterial resistance mechanisms. Notably, the compound interacts favorably with active site residues of human dihydrofolate reductase (DHFR), a common target in cancer therapy .

Properties

Molecular Formula

C28H26F5NO5

Molecular Weight

551.5 g/mol

IUPAC Name

methyl 4-[4-methoxy-3-[(2,3,4,5,6-pentafluorophenoxy)methyl]phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C28H26F5NO5/c1-12-18(27(36)38-5)19(20-15(34-12)9-28(2,3)10-16(20)35)13-6-7-17(37-4)14(8-13)11-39-26-24(32)22(30)21(29)23(31)25(26)33/h6-8,19,34H,9-11H2,1-5H3

InChI Key

ZUKDFYCQTQAUMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)COC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.